An In-depth Technical Guide to 3-(4-nitrophenyl)-1H-pyrazole: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(4-nitrophenyl)-1H-pyrazole: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-nitrophenyl)-1H-pyrazole is a versatile heterocyclic compound that has garnered significant attention in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its known anti-inflammatory and antimicrobial properties. Furthermore, this guide elucidates the mechanistic underpinnings of its therapeutic potential, with a focus on its role as a modulator of inflammatory pathways.
Chemical Structure and Properties
3-(4-nitrophenyl)-1H-pyrazole is characterized by a five-membered pyrazole ring substituted with a 4-nitrophenyl group at the C3 position. The presence of the electron-withdrawing nitro group and the aromatic pyrazole core are key determinants of its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of 3-(4-nitrophenyl)-1H-pyrazole
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 168.5-169 °C | [2] |
| Boiling Point | 331.8±25.0 °C (Predicted) | [2] |
| pKa | -0.78±0.10 (Predicted) | [2] |
| LogP (predicted) | 1.7 | [1] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water. | [3] |
Table 2: Spectroscopic Data for a Representative Derivative, 3,5-Dimethyl-4-(4′-Nitrophenyl)-1H-Pyrazole
| Spectroscopic Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ/ppm 8.29–8.27 (m, 2H), 7.45–7.42 (m, 2H), 2.35 (s, 6H) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ/ppm 141.0, 135.6, 129.5, 123.8, 11.8 | [4] |
| FTIR (ν/cm⁻¹) | 3174 (N-H), 1596, 1515 (NO₂), 1342 (NO₂) | [4] |
| Mass Spec (MALDI+) | m/z: 218.0 [M + H]⁺ | [4] |
Synthesis and Characterization
The synthesis of 3-(4-nitrophenyl)-1H-pyrazole can be achieved through the cyclocondensation of a β-diketone precursor with hydrazine hydrate. A general experimental protocol is provided below.
Experimental Protocol: Synthesis of 3,5-Dimethyl-4-(4′-Nitrophenyl)-1H-Pyrazole
This protocol describes the synthesis of a closely related derivative and can be adapted for the synthesis of the title compound.
Materials:
-
A suitable 1,3-dicarbonyl precursor
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.4 mmol, 0.3 g) in ethanol (10 mL) at room temperature.[4]
-
Add hydrazine hydrate (1.7 mmol, 0.08 mg) to the mixture.[4]
-
Heat the mixture under reflux for 2 hours.[4]
-
Evaporate the reaction mixture under reduced pressure.[4]
-
Purify the residue by recrystallization from ethanol to yield a white solid.[4]
Characterization: The synthesized compound should be characterized using standard analytical techniques, including:
-
Melting Point: To determine the purity of the compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FTIR Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry: To determine the molecular weight.
Biological Activities and Therapeutic Potential
3-(4-nitrophenyl)-1H-pyrazole and its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, which are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[6] By inhibiting these enzymes, pyrazole compounds can effectively reduce inflammation. The anti-inflammatory potential of novel pyrazole derivatives can be assessed using in vitro COX inhibition assays.
Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Activity | IC₅₀/MIC | Organism/Cell Line | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Anti-inflammatory | Better than Diclofenac sodium | - | [7] |
| A series of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles | Anti-inflammatory | - | Rats | [8] |
| Pyrazole-pyridazine hybrids | COX-2 Inhibition | IC₅₀ = 1.15 - 1.50 µM | RAW264.7 macrophages | [6] |
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of nitrophenyl-pyrazole derivatives against a spectrum of bacterial and fungal pathogens.[7][9] The proposed mechanisms of antibacterial action for pyrazole derivatives include the disruption of the bacterial cell wall and the inhibition of DNA gyrase.[10]
Table 4: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Activity | MIC | Organism | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide derivative | Antibacterial | 0.25 µg/mL | Escherichia coli | [7] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide derivative | Antibacterial | 0.25 µg/mL | Streptococcus epidermidis | [7] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide derivative | Antifungal | 1 µg/mL | Aspergillus niger | [7] |
| 3-[5-(4-Nitrophenyl)-2-furyl]-4-pyrazole derivatives | Antibacterial | - | S. aureus, E. coli | [9] |
| 3-[5-(4-Nitrophenyl)-2-furyl]-4-pyrazole derivatives | Antifungal | - | C. albicans | [9] |
Mechanism of Action: Signaling Pathway
The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory response.
Caption: Inhibition of the COX pathway by 3-(4-nitrophenyl)-1H-pyrazole.
Conclusion
3-(4-nitrophenyl)-1H-pyrazole represents a privileged scaffold in medicinal chemistry with significant potential for the development of novel anti-inflammatory and antimicrobial agents. Its straightforward synthesis and versatile chemical nature allow for the generation of diverse derivatives with tailored biological activities. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully exploit its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study and application of this promising compound.
References
- 1. PubChemLite - 3-(4-nitrophenyl)-1h-pyrazole (C9H7N3O2) [pubchemlite.lcsb.uni.lu]
- 2. 3463-30-7 CAS MSDS (1-(4-Nitrophenyl)-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
